molecular formula C9H15BrO B13171345 4-(Bromomethyl)-4-cyclopropyloxane

4-(Bromomethyl)-4-cyclopropyloxane

Cat. No.: B13171345
M. Wt: 219.12 g/mol
InChI Key: BTIQRGQPQUFPRR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-cyclopropyloxane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-cyclopropyloxane typically involves the bromination of a precursor compound. One common method involves the reaction of cyclopropyloxane with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-cyclopropyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cyclopropyloxane derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

4-(Bromomethyl)-4-cyclopropyloxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-cyclopropyloxane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The compound’s effects are mediated through pathways involving covalent bonding and subsequent changes in molecular conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-4-cyclopropyloxane is unique due to its cyclopropyloxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromomethyl compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

4-(bromomethyl)-4-cyclopropyloxane

InChI

InChI=1S/C9H15BrO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2

InChI Key

BTIQRGQPQUFPRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOCC2)CBr

Origin of Product

United States

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